N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine
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Overview
Description
N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine is a chemical compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further linked to a pyridine ring through a methanamine bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine typically involves the reaction of 2-methoxy-1-naphthaldehyde with 2-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-naphthalenemethylamine
- N-methoxy-N-methylamine
- N-benzyl-N-methoxymethyltrimethylsilylmethanamine
Uniqueness
N-[(2-methoxy-1-naphthyl)methyl]-N-(2-pyridinylmethyl)amine is unique due to its specific combination of a naphthalene ring with a methoxy group and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C18H18N2O/c1-21-18-10-9-14-6-2-3-8-16(14)17(18)13-19-12-15-7-4-5-11-20-15/h2-11,19H,12-13H2,1H3 |
InChI Key |
RUEHSERTEJEXOR-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=N3 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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